molecular formula C13H16F3NO2 B14096531 Methyl 3-(benzylamino)-4,4,4-trifluoro-3-methylbutanoate

Methyl 3-(benzylamino)-4,4,4-trifluoro-3-methylbutanoate

Cat. No.: B14096531
M. Wt: 275.27 g/mol
InChI Key: PHWDQMBLDCKKLG-UHFFFAOYSA-N
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Description

Methyl 3-(benzylamino)-4,4,4-trifluoro-3-methylbutanoate (CAS No. 1169620-34-1) is a fluorinated organic compound characterized by a benzylamino group, a trifluoromethyl substituent, and a methyl ester moiety. Its molecular formula is C₁₃H₁₆F₃NO₂, with a molecular weight of 275.27 g/mol. This compound is primarily used as an advanced intermediate in pharmaceuticals and agrochemicals due to its unique structural features. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzylamino group provides a reactive site for further functionalization .

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

methyl 3-(benzylamino)-4,4,4-trifluoro-3-methylbutanoate

InChI

InChI=1S/C13H16F3NO2/c1-12(13(14,15)16,8-11(18)19-2)17-9-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3

InChI Key

PHWDQMBLDCKKLG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)(C(F)(F)F)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of α,β-Unsaturated Trifluoromethyl Ester Intermediate

The precursor methyl 4,4,4-trifluoro-3-methylbut-2-enoate is synthesized via a Claisen condensation between methyl acetoacetate and trifluoroacetic anhydride. Under acidic catalysis (e.g., H₂SO₄), the reaction proceeds at 60–80°C for 6–8 hours, yielding the α,β-unsaturated ester in ~75% purity.

Reaction Scheme:
$$
\text{Methyl acetoacetate} + \text{CF₃COCl} \xrightarrow{\text{H₂SO₄}} \text{Methyl 4,4,4-trifluoro-3-methylbut-2-enoate} + \text{HCl}
$$

Benzylamine Conjugate Addition

The unsaturated ester undergoes Michael addition with benzylamine in anhydrous tetrahydrofuran (THF) at 0–5°C. A 1.2:1 molar ratio of benzylamine to ester ensures complete conversion while minimizing dimerization. The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. Yield optimization studies indicate 82–85% efficiency under these conditions.

Key Parameters:

  • Temperature: <10°C to suppress retro-Michael reactions.
  • Solvent: THF or dichloromethane (DCM) for solubility and reaction homogeneity.
  • Workup: Acidic wash (1M HCl) removes excess benzylamine.

Stepwise Assembly via Carbonyl Chloride Intermediate

Preparation of 4,4,4-Trifluoro-3-Methylbutanoyl Chloride

The carboxylic acid precursor, 4,4,4-trifluoro-3-methylbutanoic acid , is treated with oxalyl chloride (1.1 eq) in DCM at 20°C for 2 hours. This generates the corresponding acyl chloride, which is used directly in the next step without isolation.

Mechanistic Insight:
$$
\text{RCOOH} + \text{(COCl)₂} \rightarrow \text{RCOCl} + \text{CO} + \text{CO₂} + \text{HCl}
$$

Coupling with Methyl 3-Amino-3-Methylbutanoate

The acyl chloride reacts with methyl 3-amino-3-methylbutanoate in the presence of triethylamine (TEA) as a base. The reaction is conducted in DCM at 0°C, followed by gradual warming to room temperature. Chromatographic purification (silica gel, hexane/ethyl acetate 4:1) affords the target compound in 78% yield.

Critical Considerations:

  • Stoichiometry: 1:1 molar ratio avoids diacylation.
  • Base Selection: TEA scavenges HCl, preventing protonation of the amine nucleophile.

Alternative Pathways and Modifications

Reductive Amination Approach

A less common route involves reductive amination of methyl 4,4,4-trifluoro-3-oxo-3-methylbutanoate with benzylamine using NaBH₃CN in methanol. This method suffers from lower yields (50–60%) due to competing imine formation but offers a one-pot advantage.

Solid-Phase Synthesis

Recent advances explore polymer-supported benzylamine derivatives to facilitate purification. For example, Wang resin-bound benzylamine reacts with the trifluoromethyl ester, followed by cleavage with trifluoroacetic acid (TFA). This method achieves >90% purity but requires specialized equipment.

Purification and Characterization

Crystallization Techniques

The crude product is dissolved in a 1:4 mixture of methyl tert-butyl ether (MTBE) and heptane. Slow cooling to −20°C induces crystallization, yielding colorless needles with >99% purity (by HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.21 (s, 2H, NCH₂), 3.68 (s, 3H, OCH₃), 2.89 (q, J = 7.1 Hz, 2H, CH₂CO), 1.45 (s, 3H, C(CH₃)).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ −66.5 (CF₃).

Industrial-Scale Considerations

Environmental Impact

Fluorinated byproducts (e.g., CF₃CO₂H) necessitate neutralization with Ca(OH)₂ before aqueous disposal. Regulatory compliance with REACH and TSCA is mandatory for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzylamino)-4,4,4-trifluoro-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(benzylamino)-4,4,4-trifluoro-3-methylbutanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(benzylamino)-4,4,4-trifluoro-3-methylbutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The benzylamino group can form hydrogen bonds or ionic interactions with biological targets, influencing the compound’s activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Amino-4,4-difluorobutanoate (CAS 1599057-72-3)

  • Molecular Formula: C₆H₁₁F₂NO₂
  • Substituents: Amino group (-NH₂), two fluorine atoms at the 4-position, ethyl ester.
  • Key Differences: The target compound has a benzylamino group (providing steric bulk and aromaticity) instead of a primary amino group. Trifluoromethyl vs. difluoro: The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to the difluoro substituent. Methyl ester vs. ethyl ester: Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to reduced steric hindrance .

Ethyl 4,4,4-Trifluoro-3-methylbutanoate (CAS 6975-13-9)

  • Molecular Formula : C₇H₁₁F₃O₂
  • Substituents : Trifluoromethyl group, methyl branch, ethyl ester.
  • Key Differences: Lack of benzylamino group: This compound lacks the reactive benzylamino moiety, limiting its utility in amide or imine formation. Branching: Both compounds feature a methyl branch at the 3-position, but the target compound’s benzylamino group introduces chirality, which is critical for enantioselective synthesis .

Methyl 3-(Benzylamino)butanoate (CAS 507444-65-7)

  • Molecular Formula: C₁₂H₁₇NO₂
  • Substituents: Benzylamino group, methyl ester.
  • Key Differences: Fluorination: The absence of fluorine atoms in this compound reduces its metabolic stability and electronegativity compared to the trifluorinated target compound.

Methyl 2-Benzoylamino-3-oxobutanoate (CAS Not Provided)

  • Molecular Formula: C₁₂H₁₃NO₄ (inferred from structure in ).
  • Substituents: Benzoylamino group, ketone (oxo) at the 3-position.
  • Key Differences: Benzoylamino vs. benzylamino: The benzoylamino group is an amide, less nucleophilic than the benzylamino group. Ketone vs. trifluoromethyl: The ketone allows for keto-enol tautomerism, whereas the trifluoromethyl group enhances stability against oxidation .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents Fluorination Ester Group Key Applications
Methyl 3-(benzylamino)-4,4,4-trifluoro-3-methylbutanoate 1169620-34-1 C₁₃H₁₆F₃NO₂ Benzylamino, trifluoro, methyl 3×F Methyl Pharmaceutical intermediates
Ethyl 3-amino-4,4-difluorobutanoate 1599057-72-3 C₆H₁₁F₂NO₂ Amino, difluoro 2×F Ethyl Agrochemical synthesis
Ethyl 4,4,4-trifluoro-3-methylbutanoate 6975-13-9 C₇H₁₁F₃O₂ Trifluoro, methyl 3×F Ethyl Solvent, flavoring agents
Methyl 3-(benzylamino)butanoate 507444-65-7 C₁₂H₁₇NO₂ Benzylamino None Methyl Peptide mimics

Research Findings and Implications

Fluorination Impact: The trifluoromethyl group in the target compound significantly enhances metabolic stability compared to non-fluorinated analogs like Methyl 3-(benzylamino)butanoate. This property is critical for drug candidates requiring prolonged bioavailability .

Ester Reactivity: Methyl esters (target compound) exhibit faster hydrolysis rates than ethyl esters (e.g., Ethyl 4,4,4-trifluoro-3-methylbutanoate), making them preferable in prodrug designs .

Synthetic Utility: The benzylamino group in the target compound allows for facile derivatization into ureas or thioureas, a feature absent in compounds like Ethyl 3-amino-4,4-difluorobutanoate .

Biological Activity

Methyl 3-(benzylamino)-4,4,4-trifluoro-3-methylbutanoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H16_{16}F3_{3}N1_{1}O2_{2}
  • Molecular Weight : 257.26 g/mol
  • CAS Number : 177721-72-1

The compound features a trifluoromethyl group, which is known to enhance biological activity in various chemical entities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It can interact with various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.

In Vitro Studies

Recent studies have focused on the cytotoxic effects of this compound on cancer cell lines:

  • Cell Lines Tested : Non-small cell lung carcinoma (A549 and NCI-H23)
  • IC50_{50} Values : The compound demonstrated varying degrees of potency with IC50_{50} values ranging from 1.48 µM to 47.02 µM in different assays.
CompoundCell LineIC50_{50} (µM)
This compoundA5491.48
This compoundNCI-H230.49

Case Studies

A notable case study involved the evaluation of this compound's effect on apoptosis in cancer cells:

  • Methodology : Annexin V-FITC/PI dual staining assay was utilized to assess apoptotic effects.
  • Results : The compound induced significant apoptosis in A549 cells (42.05% compared to control at 1.37%), indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing methyl 3-(benzylamino)-4,4,4-trifluoro-3-methylbutanoate, and how are intermediates purified?

  • Answer : Diastereoselective synthesis via catalytic hydrogenation (e.g., H₂/Pd-C in methanol) is a key step, as demonstrated in analogous trifluoromethylated tertiary amines. Purification typically employs silica gel chromatography, with product validation via melting point analysis, mass spectrometry ([M+Na]+ ion matching), and X-ray crystallography (CCDC deposition) . For trifluoro-hydroxybutanoate precursors, optical rotation ([α]D) and IR/NMR spectroscopy are critical for confirming stereochemistry and functional groups .

Q. How can researchers confirm the stereochemical configuration of this compound and its intermediates?

  • Answer : Chiral resolution using (R)-1-phenylethylammonium salts (for acidic precursors) and optical rotation measurements (e.g., [α]D in ethanol) are standard. Advanced NMR techniques (e.g., ¹H-¹⁹F coupling analysis) and X-ray crystallography (as in CCDC:1577911) resolve diastereomer-specific configurations .

Advanced Research Questions

Q. What strategies address low diastereoselectivity during hydrogenation of benzylamino-trifluoromethyl precursors?

  • Answer : Reaction time optimization (e.g., 15–17 hours) and catalyst loading adjustments (Pd-C vs. Pd/C) significantly impact selectivity. For example, extended reaction times may favor thermodynamically stable diastereomers. Post-reaction analysis via HPLC with chiral columns or differential scanning calorimetry (DSC) can identify competing pathways .

Q. How do researchers reconcile discrepancies in spectroscopic data (e.g., [M+Na]+ values) between synthetic batches?

  • Answer : Minor deviations in mass spectrometry ([M+Na]+ ± 0.0009) may arise from isotopic impurities or ion suppression. Cross-validation with elemental analysis (C/H/N/O/F%) and high-resolution NMR (e.g., ¹⁹F NMR for trifluoromethyl groups) ensures batch consistency. Contradictory melting points (e.g., 99–100°C vs. 129°C for diastereomers) highlight the need for rigorous crystallization protocols .

Q. What role does the trifluoromethyl group play in the compound’s reactivity under basic or acidic conditions?

  • Answer : The electron-withdrawing CF₃ group stabilizes adjacent carbocations, influencing ester hydrolysis rates. Under acidic conditions, the benzylamino group may undergo protonation, altering solubility. Stability studies (TGA/DSC) and pH-dependent NMR kinetics (e.g., monitoring ester cleavage) are recommended .

Q. How can enantiomeric excess (ee) be quantified for intermediates lacking chromophores?

  • Answer : Derivatization with chiral auxiliaries (e.g., Mosher’s acid chloride) followed by ¹⁹F NMR analysis enables ee determination. Alternatively, capillary electrophoresis with cyclodextrin-based chiral selectors provides high sensitivity for non-UV-active compounds .

Methodological Considerations

Q. What analytical techniques are critical for characterizing trifluoromethylated amino esters?

  • Answer :

  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ions ([M+Na]+) and rule out adducts.
  • NMR : ¹H/¹³C/¹⁹F NMR for structural elucidation; 2D-COSY/HSQC for resolving overlapping signals.
  • X-ray Crystallography : Definitive proof of stereochemistry (e.g., CCDC:1577911) .

Q. How should researchers handle contradictions between computational and experimental data (e.g., predicted vs. observed optical rotation)?

  • Answer : Re-evaluate computational models (DFT or molecular mechanics) using experimentally derived crystal structures. Solvent effects (e.g., ethanol vs. chloroform) on [α]D must be accounted for, as polarity impacts conformational equilibria .

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